molecular formula C11H16N2O2 B2485188 N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-2-yl)prop-2-enamide CAS No. 2174459-73-3

N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-2-yl)prop-2-enamide

Cat. No. B2485188
CAS RN: 2174459-73-3
M. Wt: 208.261
InChI Key: BOXWPZNLEQRBDN-UHFFFAOYSA-N
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Description

N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-2-yl)prop-2-enamide, commonly known as HIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. HIP is a small molecule that is capable of modulating protein-protein interactions, which makes it a valuable tool for studying cellular pathways and identifying potential drug targets.

Mechanism of Action

HIP works by binding to specific regions on the surface of proteins, preventing them from interacting with their binding partners. This disruption of protein-protein interactions can have a downstream effect on cellular pathways, leading to changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
HIP has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular pathways that it targets. For example, inhibition of HIF-1α/p300/CBP interaction by HIP can lead to decreased angiogenesis and tumor growth, while inhibition of MDM2/p53 interaction can lead to increased apoptosis and decreased tumor growth. HIP has also been shown to have anti-inflammatory effects by inhibiting the interaction between the transcription factor NF-κB and its coactivator p300/CBP.

Advantages and Limitations for Lab Experiments

One of the main advantages of HIP is its small size, which allows it to penetrate cells and target specific proteins. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of HIP is its specificity for certain protein-protein interactions, which may limit its applicability in certain cellular pathways.

Future Directions

There are many potential future directions for research involving HIP. One area of interest is the development of HIP analogs with improved specificity and potency for specific protein-protein interactions. Another area of interest is the use of HIP in combination with other drugs or therapies to enhance their efficacy. Additionally, the potential therapeutic applications of HIP in the treatment of cancer, inflammation, and other diseases warrant further investigation.

Synthesis Methods

HIP can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-bromo-1H-indole with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form HIP. The purity and yield of the final product can be improved by using column chromatography and recrystallization.

Scientific Research Applications

HIP has been shown to have a broad range of applications in scientific research, particularly in the field of drug discovery. It is a potent inhibitor of the interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which is involved in the regulation of genes involved in angiogenesis, metabolism, and cell survival. HIP has also been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which is involved in the regulation of cell cycle and apoptosis.

properties

IUPAC Name

N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-10(14)12-9-7-8-5-3-4-6-13(8)11(9)15/h2,8-9H,1,3-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXWPZNLEQRBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2CCCCN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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